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molecular formula C12H11NO4 B8350186 Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate

Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate

Cat. No. B8350186
M. Wt: 233.22 g/mol
InChI Key: GVUKEGGPRHXHKF-UHFFFAOYSA-N
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Patent
US09340506B2

Procedure details

To a stirred solution of ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (1 g, 4.04 mmol, prepared according to literature method Tet. Lett 2009, 50(27), 3948-3951) in 8 mL DCM, Boron tribromide 1 M solution in DCM (8.0 mL, 8.08 mmol) was added dropwise at −78° C. After complete addition reaction mixture was allowed to warm slowly and further stirred for 16 hrs at RT. After completion of the reaction, solvent was removed under reduced pressure. The reaction mixture was diluted with ice cold water (20 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layer was washed with water, brine and dried over sodium sulfate, filtered and concentrated under reduced pressure to get ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate (0.7 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:13]=[C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[O:11][N:10]=2)=[CH:5][CH:4]=1>C(Cl)Cl.B(Br)(Br)Br>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:13]=[C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[O:11][N:10]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OCC
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B(Br)(Br)Br
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
further stirred for 16 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ice cold water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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